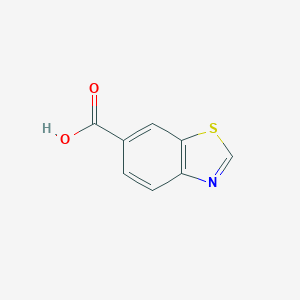

Benzothiazole-6-carboxylic acid

Descripción general

Descripción

Benzothiazole-6-carboxylic acid (CAS: 3622-35-3) is a heterocyclic compound featuring a benzothiazole core substituted with a carboxylic acid group at the 6-position. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing derivatives with anticancer, antimicrobial, and kinase-inhibitory activities . Key properties include:

Métodos De Preparación

Oxidation of Substituted Benzothiazole Derivatives

The oxidation of pre-functionalized benzothiazole precursors represents a scalable route to BTCA. A notable example involves the oxidation of 2,5-dimethyl-benzenesulfonamide (Compound II) using sodium hypochlorite () under acidic conditions . This method, detailed in patent WO2017115137A1, proceeds via a two-step mechanism:

-

Chlorosulfonation : Reaction of 2,5-dimethyl-benzenesulfonamide with chlorosulfonic acid at to generates a sulfonyl chloride intermediate.

-

Oxidative Cyclization : Treatment with sodium hypochlorite at – induces cyclization, forming 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid as a byproduct. Subsequent hydrolysis with hydrochloric acid () yields BTCA .

While this method achieves moderate yields (40%–50%), it requires stringent temperature control and generates hazardous chromate byproducts. The use of as an oxidizing agent offers cost advantages but necessitates post-reaction quenching with sodium metabisulfite to eliminate residual oxidants .

Thiocyanation and Cyclization of 4-Aminobenzoic Acid

A direct synthesis from 4-aminobenzoic acid (PABA) employs thiocyanation followed by cyclization. Adapted from US2009/123373A1, this method involves:

-

Thiocyanation : PABA reacts with sodium thiocyanate () and bromine () in methanol at , forming a thiocyanate intermediate.

-

Acid-Mediated Cyclization : The intermediate is refluxed in hydrochloric acid (), inducing cyclization to yield BTCA .

Reaction Conditions

-

Molar Ratios : PABA (0.73 mol), (0.8 mol), (0.73 mol).

-

Yield : 42% after recrystallization.

This route avoids hazardous oxidants like dichromates, making it environmentally favorable. However, the low yield and exothermic nature of the bromine addition pose scalability challenges.

Condensation with Aldehydes Using 2-Aminothiophenol

A third approach utilizes 2-aminothiophenol and substituted aldehydes under oxidative conditions. As reported in Bioorganic Chemistry, this method involves:

-

Condensation : 2-Aminothiophenol reacts with 4-carboxybenzaldehyde in methanol.

-

Oxidative Cyclization : Sodium hydrosulfite () facilitates cyclization at , yielding BTCA .

Optimized Parameters

This method excels in simplicity and avoids halogenated reagents, though the requirement for anhydrous conditions and specialized aldehydes limits industrial adoption.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters of the three methods:

Análisis De Reacciones Químicas

Types of Reactions: Benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, typically using halogenating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological and chemical properties .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

BTCA is primarily recognized for its role in drug synthesis and development. It serves as a precursor in creating various pharmacologically active compounds, particularly those targeting infectious diseases and oxidative stress-related conditions.

Key Applications:

- Antimicrobial Activity: BTCA derivatives have shown promising antibacterial properties against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets due to their resistance to conventional antibiotics . For instance, a derivative of BTCA demonstrated effective inhibition of bacterial gyrase, essential for bacterial DNA replication.

- Antitubercular Agents: Recent research highlights the potential of benzothiazole-based compounds in treating multidrug-resistant tuberculosis (MDR-TB). These compounds inhibit mycolic acid production in bacterial cell walls, showcasing their therapeutic promise .

- Neurological Disorders: BTCA derivatives are being explored for their effects on neurological pathways, potentially aiding in the treatment of conditions like Alzheimer’s disease .

Agricultural Applications

In agriculture, BTCA is utilized for its fungicidal and herbicidal properties, enhancing crop protection against pests and diseases.

Key Applications:

- Fungicides: BTCA has been incorporated into formulations to combat fungal infections in crops, thereby improving agricultural productivity .

- Herbicides: Its role as an herbicide contributes to effective weed management strategies that support sustainable farming practices.

Material Science

BTCA is also valuable in material science, particularly in the development of polymers and coatings.

Key Applications:

- Polymer Enhancements: The incorporation of BTCA into polymer matrices improves thermal stability and mechanical properties, making materials more durable for industrial applications .

- Coatings: Its use in protective coatings enhances resistance to environmental degradation.

Analytical Chemistry

In analytical chemistry, BTCA serves as a reagent for detecting metal ions in environmental samples.

Key Applications:

- Environmental Monitoring: It is employed in liquid chromatography-electrospray ionization-tandem mass spectrometry as an internal standard for quantifying benzothiazoles, aiding in the assessment of environmental contamination levels .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of BTCA derivatives against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like ampicillin, highlighting their potential as effective alternatives in treating resistant infections .

Case Study 2: Synthesis of Antitubercular Compounds

Research focused on synthesizing novel benzothiazole derivatives led to the identification of compounds with high efficacy against Mycobacterium tuberculosis. These compounds were tested both in vitro and in vivo, demonstrating significant reductions in bacterial load in infected models .

Data Table: Overview of Applications

| Application Area | Specific Uses | Notable Compounds/Results |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Inhibition of E. coli and S. aureus |

| Antitubercular drugs | Effective against MDR-TB | |

| Agriculture | Fungicides | Protects crops from fungal diseases |

| Herbicides | Enhances weed management strategies | |

| Material Science | Polymer enhancements | Improved thermal stability |

| Protective coatings | Enhanced durability | |

| Analytical Chemistry | Metal ion detection | Internal standard for quantification |

Mecanismo De Acción

The mechanism of action of benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the formation of K1 capsules in uropathogenic Escherichia coli by interfering with the bacterial cell wall synthesis . The compound’s structure allows it to bind to enzymes and other proteins, disrupting their normal function and leading to antibacterial effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

| Compound | Core Structure | Substituents | Melting Point (°C) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| Benzothiazole-6-carboxylic acid | Benzothiazole | -COOH at C6 | 245–251 | 179.19 | Anticancer, kinase inhibition |

| Benzo[d]oxazole-6-carboxylic acid (CAS: 154235-77-5) | Benzoxazole | -COOH at C6 | Not reported | 163.14 | Not specified |

| 2-Methyl-1,3-benzoxazole-6-carboxylic acid (CAS: 13452-14-7) | Benzoxazole | -CH₃ at C2, -COOH at C6 | Not reported | 177.17 | Not specified |

| 2-Acetamidobenzo[d]thiazole-6-carboxylic acid | Benzothiazole | -NHCOCH₃ at C2, -COOH at C6 | Not reported | 236.28 | BRAFV600E kinase inhibition |

Key observations :

- Substitution with electron-withdrawing groups (e.g., -COOH) enhances polarity and aqueous solubility, influencing bioavailability.

- Methyl or acetamido groups at C2 (benzothiazole) may sterically hinder interactions with target enzymes .

Anticancer Activity

SAR Insights :

Actividad Biológica

Benzothiazole-6-carboxylic acid (BTCA) is a compound that has garnered significant attention due to its diverse biological activities. This article explores the pharmacological potential of BTCA, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which includes a benzene ring fused to a thiazole ring, with a carboxylic acid functional group at the 6-position. This unique structure contributes to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including BTCA.

- Mechanism of Action : BTCA has been shown to induce oxidative stress in cancer cells, leading to increased production of reactive oxygen species (ROS). This oxidative stress can trigger apoptosis in tumor cells. For instance, a study demonstrated that N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (FBZC), a derivative of BTCA, exhibited significant cytotoxic effects on MCF7 breast cancer cells with an IC50 of 5.4 μg/ml. The cytotoxicity was attributed to the induction of ROS and inhibition of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione reductase (GR) .

| Compound | Cell Line | IC50 (μg/ml) | Mechanism |

|---|---|---|---|

| FBZC | MCF7 | 5.4 | Induction of ROS, inhibition of SOD and GR |

Antimicrobial Activity

BTCA has demonstrated promising antimicrobial properties against various pathogens.

- Gram-negative Bacteria : A recent study reported that a derivative of BTCA showed potent activity against Acinetobacter baumannii and Pseudomonas aeruginosa, both critical pathogens on the WHO priority list. The compound acted as a gyrase inhibitor, disrupting bacterial DNA replication .

- Mechanism : The antimicrobial action is primarily due to the inhibition of bacterial gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, BTCA exhibits anti-inflammatory properties.

- Research Findings : Benzothiazole derivatives have been reported to reduce inflammation in various models by modulating inflammatory cytokines and pathways. For example, compounds derived from benzothiazole have shown efficacy in reducing cytokine levels in in vitro models of inflammation .

Case Studies

- Antitumor Activity : In vitro studies with FBZC revealed that it was more than 20-fold more specific to tumor cells compared to non-tumor cells, suggesting its potential as a selective antitumor agent .

- Antimicrobial Efficacy : A study highlighted the effectiveness of a benzothiazole derivative in treating infections caused by MRSA and vancomycin-resistant S. aureus, showcasing its therapeutic potential against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzothiazole-6-carboxylic acid derivatives?

this compound derivatives are typically synthesized through multi-step reactions involving condensation, cyclization, and functionalization. For example:

- Step 1 : Condensation of 2-aminothis compound with chloroacetyl chloride in refluxing chloroform (with anhydrous K₂CO₃) yields intermediate 2-(2-chloroacetylamino)this compound .

- Step 2 : Treatment with KSCN in acetone produces a thiazolidinone core, followed by condensation with aromatic aldehydes to introduce arylidene groups .

- Advanced coupling : HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) is used to activate carboxylic acid groups for amide bond formation in drug design .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- Melting Point Analysis : The parent compound has a melting point of 245–251°C, which serves as a preliminary purity indicator .

- Spectroscopic Techniques : NMR and IR spectroscopy validate structural features (e.g., carboxylic acid and benzothiazole moieties).

- Chromatography : HPLC or TLC monitors reaction progress and purity. Certificates of Analysis (COA) from suppliers provide batch-specific data .

Q. What biological activities have been reported for this compound derivatives?

| Activity | Derivative | Methodology | Outcome | Reference |

|---|---|---|---|---|

| Anticancer | 2-Phenyl thiazolidinone-substituted analogs | MTT assay against cancer cell lines (e.g., MCF-7) | Moderate to potent activity | |

| Antimicrobial | 5-Arylidene-2-imino-4-thiazolidinones | Agar diffusion against E. coli, S. aureus, and C. albicans | Slight to moderate activity |

Q. What safety protocols are recommended for handling this compound?

- Hazard Classification : Classified as irritating to eyes/skin (Category 2) and toxic to respiratory organs (STOT SE 3) .

- PPE : Use gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation.

- Waste Disposal : Segregate waste and consult professional disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound in drug design?

- Reagent Selection : Use coupling agents like HATU or EDCI for efficient amide bond formation. For example, HATU activates the carboxylic acid for nucleophilic attack by amines .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction rates.

- Temperature Control : Mild heating (40–60°C) balances reaction speed and side-product minimization.

Q. What strategies resolve contradictions in biological activity data across studies?

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on activity. For instance, 5-arylidene derivatives in showed variable antimicrobial efficacy based on aldehyde substituents.

- Assay Standardization : Ensure consistent cell lines, microbial strains, and assay protocols. Discrepancies in Prabhu et al. (anticancer) vs. Chavan & Pai (antimicrobial) may arise from differing experimental models .

- Meta-Analysis : Cross-reference data with computational models (e.g., molecular docking) to validate target interactions.

Propiedades

IUPAC Name |

1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPZJACLHDWUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345067 | |

| Record name | Benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670673 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3622-35-3 | |

| Record name | 6-Benzothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.